四(五氟苯基)硼酸锂乙醚合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

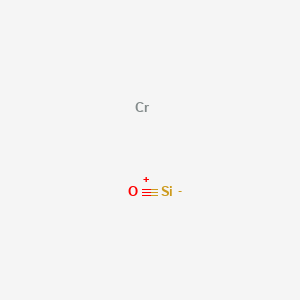

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is a lithium salt of the weakly coordinating anion (B(C6F5)4)− . It is commercially valuable in the salt form for the starting material in polymerization reactions and electrochemistry .

Synthesis Analysis

The salt was first produced in studies on tris(pentafluorophenyl)boron, a well-known Lewis acidic compound. Combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron gives the lithium salt of tetrakis(pentafluorophenyl)borate, which precipitates the etherate as a white solid .Molecular Structure Analysis

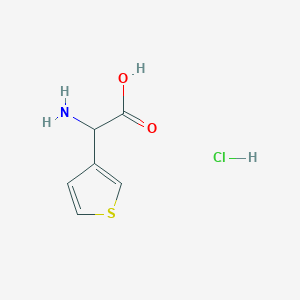

The anion is tetrahedral with B-C bond lengths of approximately 1.65 Angstroms. The salt has only been obtained as the etherate, and the crystallography confirms that four ether (OEt2) molecules are bound to the lithium cation, with Li-O bond lengths of approximately 1.95 Å .Chemical Reactions Analysis

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate can be used as a coordinating counter anion in electrochemical reactions along with transition metal catalysts to enhance their acidity or solubility .Physical and Chemical Properties Analysis

The empirical formula of Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is C24BF20Li · 2.5C4H10O, and its molecular weight is 871.28 . It has a melting point of 117-122 °C .科学研究应用

弗里德尔-克拉夫茨反应中的催化

四(五氟苯基)硼酸锂 [LiB(C6F5)4] 已被发现能有效催化弗里德尔-克拉夫茨苯甲基化反应。这种中性盐与氧化镁一起使用时,能有效催化芳香族化合物与苄基氯或甲磺酸酯及其衍生物的反应,证明了其在有机合成中的效用 (Mukaiyama 等,2000)。

在各种溶剂中形成稳定盐

四(五氟苯基)硼酸锂在从极性到非极性的各种溶剂中形成稳定盐。它在不同溶剂中的稳定性以及与各种分子(如醚和甲苯)结晶的能力,突出了其在化学合成和应用中的多功能性 (Kuprat 等,2010)。

醇羟基的苄基化

该化合物还可用于醇与苄基甲磺酸酯的苄基化,特别是在存在三氟甲磺酸锂和氧化镁时。它能有效地对具有碱不稳定取代基(如卤素、酯和酮)的醇进行苄基化,展示了其在有机转化中的作用 (Nakano 等,2000)。

物理和化学性质

四(五氟苯基)硼酸锂以其物理特性(如熔点和在各种溶剂中的溶解性)而闻名。它还作为二乙醚配合物市售。此类详细信息对于其在实验室环境中的处理和储存至关重要 (Tanaka & Fukase,2007)。

在锂电池电解液中的应用

由四(五氟苯基)硼酸锂合成的新型硼酸盐化合物已显示出对锂电池电解质导电性的显着增强。这些发现说明了其在提高锂电池性能方面的潜力 (Lee 等,2002)。

作用机制

安全和危害

未来方向

Due to its weakly coordinating abilities, lithium tetrakis(pentafluorophenyl)borate ethyl etherate makes it commercially valuable in the salt form for the starting material in polymerization reactions and electrochemistry . It has the advantage of operating on a one-to-one stoichiometric basis with Group IV transition metal polyolefin catalysts, unlike methylaluminoxane (MAO) which may be used in large excess .

生化分析

Biochemical Properties

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate can be used as a coordinating counter anion in electrochemical reactions along with transition metal catalysts to enhance their acidity or solubility

Molecular Mechanism

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is primarily used to prepare cationic transition metal complexes

属性

| { "Design of the Synthesis Pathway": "The synthesis of Lithium tetrakis(pentafluorophenyl)borate ethyl etherate can be achieved through a two-step process. The first step involves the synthesis of Lithium tetrakis(pentafluorophenyl)borate, which is then reacted with ethyl ether to form the final product.", "Starting Materials": [ "Pentafluorobenzene", "Lithium metal", "Boron trifluoride etherate", "Ethyl ether" ], "Reaction": [ "Step 1: Synthesis of Lithium tetrakis(pentafluorophenyl)borate", "1.1. In a dry and inert atmosphere, add pentafluorobenzene to a reaction vessel.", "1.2. Add lithium metal to the reaction vessel and stir the mixture at room temperature until the lithium is completely dissolved.", "1.3. Add boron trifluoride etherate to the reaction vessel and stir the mixture for several hours at room temperature.", "1.4. Filter the resulting mixture to obtain Lithium tetrakis(pentafluorophenyl)borate as a white solid.", "Step 2: Formation of Lithium tetrakis(pentafluorophenyl)borate ethyl etherate", "2.1. Dissolve Lithium tetrakis(pentafluorophenyl)borate in dry ethyl ether under an inert atmosphere.", "2.2. Stir the mixture at room temperature for several hours.", "2.3. Filter the resulting mixture to obtain Lithium tetrakis(pentafluorophenyl)borate ethyl etherate as a white solid." ] } | |

CAS 编号 |

371162-53-7 |

分子式 |

C28H10BF20LiO |

分子量 |

760.1 g/mol |

IUPAC 名称 |

lithium;ethoxyethane;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |

InChI |

InChI=1S/C24BF20.C4H10O.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-3-5-4-2;/h;3-4H2,1-2H3;/q-1;;+1 |

InChI 键 |

KPLZKJQZPFREPG-UHFFFAOYSA-N |

SMILES |

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC |

规范 SMILES |

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B3424806.png)